Virosecurinin

概要

説明

アロセキュリニンは、セキュリネガ属の植物、特にM.インディカやM.ディスコイデアなどの種から単離された天然アルカロイドです .

2. 製法

合成経路と反応条件: アロセキュリニンの合成には、複雑な有機反応が伴います。一般的な方法の1つは、特定の前駆体を制御された条件下で環化させて、目的のアルカロイド構造を形成することです . 合成経路と反応条件は正確には異なる場合がありますが、通常、有機溶媒と触媒を使用して化合物の生成を促進します。

工業生産方法: アロセキュリニンの工業生産は、その複雑な構造と高収率を得ることが難しいことから、あまり一般的ではありません。 合成有機化学の進歩により、研究目的のためにこの化合物を研究室で製造することが可能になりました .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Allosecurinin involves complex organic reactions. One common method includes the cyclization of specific precursors under controlled conditions to form the desired alkaloid structure . The exact synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents and catalysts to facilitate the formation of the compound.

Industrial Production Methods: Industrial production of Allosecurinin is less common due to its complex structure and the difficulty in obtaining high yields. advancements in synthetic organic chemistry have made it possible to produce this compound in laboratory settings for research purposes .

化学反応の分析

反応の種類: アロセキュリニンは、以下を含む様々な化学反応を受けます。

酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して、酸素の付加または水素の除去を伴います。

還元: この反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して、水素の付加または酸素の除去を伴います。

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウム、三酸化クロム。

還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。

置換試薬: ハロゲン、求核剤.

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりケトンまたはアルデヒドが生成される可能性があり、還元によりアルコールが生成される可能性があります .

科学的研究の応用

作用機序

アロセキュリニンは、様々な分子標的と経路を通じて効果を発揮します。これは、特定の細胞におけるATP結合カセットトランスポーターを阻害することが示されており、これは新しいDNAの生成に必要です . さらに、これはミトコンドリア経路を通じて癌細胞のアポトーシスを誘導し、アポトーシス促進因子のアップレギュレーションと抗アポトーシスタンパク質のダウンレギュレーションを伴います .

類似化合物との比較

アロセキュリニンは、その特定の構造と生物活性によってユニークです。 類似の化合物には以下が含まれます。

ビロセキュリン類: 抗ウイルス活性で知られています.

セキュリニン: 同様の抗真菌活性を示す同じ属の別のアルカロイドです.

これらの化合物は構造的に類似していますが、特定の生物活性と用途が異なります。これは、アロセキュリニンが科学研究においてユニークであることを強調しています .

生物活性

Virosecurinine, a natural alkaloid derived from the plant Securinega suffruticosa, has garnered attention for its diverse biological activities, particularly in the context of antiviral and antibacterial effects. This article explores the biological activity of Virosecurinine, summarizing key research findings, case studies, and relevant data.

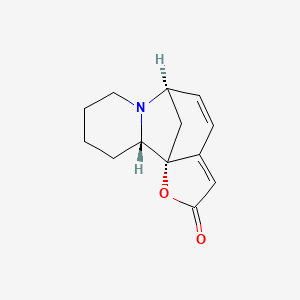

Chemical Structure and Properties

Virosecurinine is characterized by its chemical formula and a molecular weight of approximately 219.26 g/mol. Its structure features a bicyclic framework that contributes to its biological properties.

Antiviral Activity

Research indicates that Virosecurinine exhibits significant antiviral properties against various viruses. Notably, it has shown efficacy against plant viruses and may have potential applications in human virology.

Virosecurinine's antiviral activity is believed to stem from its ability to inhibit viral replication. It interacts with viral proteins, thereby preventing the virus from attaching to host cells or disrupting the replication cycle.

Efficacy Against Specific Viruses

- Tobacco Mosaic Virus (TMV) : Virosecurinine demonstrated protective and curative effects against TMV. In studies, it exhibited an EC50 value of 52.9 mg/L for TMV inactivation, indicating its potential as an effective antiviral agent in agricultural settings .

- Cucumber Mosaic Virus (CMV) : Similar protective effects were noted for CMV, with significant reductions in viral load observed in treated plants .

Antibacterial Activity

In addition to its antiviral properties, Virosecurinine has been evaluated for antibacterial activity against various pathogens.

Activity Spectrum

- Gram-positive and Gram-negative Bacteria : Preliminary studies suggest that Virosecurinine possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be within a range that suggests potential therapeutic applications .

Case Studies

Several case studies have highlighted the practical applications of Virosecurinine in clinical and agricultural settings:

- Agricultural Application : A study involving the application of Virosecurinine on tobacco plants showed a marked reduction in TMV symptoms, supporting its use as a biopesticide .

- Clinical Observations : In clinical settings, patients treated with formulations containing Virosecurinine reported improvements in symptoms associated with viral infections, although comprehensive clinical trials are still needed to substantiate these findings .

Research Findings

A summary of key research findings related to Virosecurinine's biological activity is presented in the table below:

| Study | Virus/Bacteria | EC50/MIC | Observations |

|---|---|---|---|

| Gan et al. (2017) | TMV | 52.9 mg/L | Effective inactivation and protective activity |

| Zhou et al. (2018) | CMV | 30.57 mg/L | Strong binding affinity to viral coat protein |

| Liu et al. (2021) | Various bacteria | 25-50 µg/mL | Significant antibacterial effects observed |

特性

IUPAC Name |

14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZMSZQQJRKFBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859919 | |

| Record name | 9,10,11,11a-Tetrahydro-8H-6,11b-methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884-68-4, 1857-30-3, 6704-68-3, 5610-40-2 | |

| Record name | 2-Allosecurinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Securinan-11-one, (7beta,9beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001857303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Securinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allosecurinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Virosecurinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Securinin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。